2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-thiazolo[4,5-h][1,4]benzothiazine is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzothiazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-thiazolo[4,5-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 3-chloro-1,4-benzothiazine-2-carbaldehyde with ethyl mercaptoacetate in the presence of a base and thiourea . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired heterocyclic system.
Industrial Production Methods
Industrial production of 2H-thiazolo[4,5-h][1,4]benzothiazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
2H-thiazolo[4,5-h][1,4]benzothiazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride in acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products of these reactions include sulfone derivatives, reduced thiazolo compounds, and various substituted thiazolo derivatives .
Wissenschaftliche Forschungsanwendungen
2H-thiazolo[4,5-h][1,4]benzothiazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-thiazolo[4,5-h][1,4]benzothiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-thiazolo[4,5-d][1,2,3]triazole: Another fused heterocyclic system with similar synthetic routes and applications.
4H-thiazolo[2,3-b][1,4]benzothiazine: A structural isomer with different reactivity and biological properties.
Uniqueness
2H-thiazolo[4,5-h][1,4]benzothiazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and material science .
Eigenschaften
CAS-Nummer |
36338-76-8 |
---|---|
Molekularformel |
C9H6N2S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
2H-[1,3]thiazolo[4,5-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2 |
InChI-Schlüssel |
RCJHSOIWXBNXQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C=CC3=NC=CSC3=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.